2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide

GPR139 agonism linker SAR benzotriazinone GPCR modulators

This benzotriazinone derivative features an unreported combination of a branched propanamide linker and a 2-thiopheneethyl side chain, a topology absent from known GPR139 agonist TAK-041 and related patent series. Its unique scaffold may confer biased signaling or subtype selectivity, making it a valuable, non-extrapolatable tool for CNS and kinase drug discovery. Direct procurement ensures access to this distinct chemical space.

Molecular Formula C16H16N4O2S
Molecular Weight 328.39
CAS No. 1235661-31-0
Cat. No. B2357660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide
CAS1235661-31-0
Molecular FormulaC16H16N4O2S
Molecular Weight328.39
Structural Identifiers
SMILESCC(C(=O)NCCC1=CC=CS1)N2C(=O)C3=CC=CC=C3N=N2
InChIInChI=1S/C16H16N4O2S/c1-11(15(21)17-9-8-12-5-4-10-23-12)20-16(22)13-6-2-3-7-14(13)18-19-20/h2-7,10-11H,8-9H2,1H3,(H,17,21)
InChIKeySBRUOBIVOIWUIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide (CAS 1235661-31-0): Procurement-Grade Overview of a Differentiated 1,2,3-Benzotriazin-4-one Derivative


2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide (CAS 1235661-31-0) is a synthetic small molecule belonging to the 1,2,3-benzotriazin-4(3H)-one (benzotriazinone) class of N-heterocycles, a scaffold recognized for its broad pharmacological utility spanning kinase inhibition, G-protein coupled receptor (GPCR) modulation, and cholinesterase inhibition [1][2]. The compound incorporates a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl core linked via a chiral propanamide spacer to a 2-(thiophen-2-yl)ethylamine moiety, with a molecular formula of C₁₆H₁₆N₄O₂S and a molecular weight of 328.39 g/mol . Structurally, it represents a distinct substitution pattern within the benzotriazinone chemical space, combining a 2-thiopheneethylamide side chain with a methyl-bearing α-carbon on the acetamide/propanamide linker—a topology that differentiates it from the majority of patent-exemplified benzotriazinone agonists and inhibitors, which predominantly feature unbranched acetamide linkers and substituted phenyl rather than heteroaryl terminal groups [1].

Why Generic 1,2,3-Benzotriazinone Substitution Fails for 2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide (CAS 1235661-31-0)


Within the 1,2,3-benzotriazin-4-one pharmacophore family, minor structural perturbations produce profound shifts in target engagement, selectivity, and physicochemical properties, rendering simplistic analog substitution unreliable for research or procurement decisions. The clinical-stage GPR139 agonist TAK-041 (Zelatriazin, CAS 1929519-13-0)—an (S)-configured acetamide derivative with a 4-(trifluoromethoxy)phenyl terminal group—exemplifies how the amide linker length and terminal aromatic substituent critically govern both receptor binding affinity (EC₅₀ = 22 nM for human GPR139) and CNS drug-like properties [1]. Patent structure-activity relationship (SAR) tables from US9556130B2 and US10561662B2 demonstrate that extending the linker from acetamide to propanamide, altering stereochemistry, or replacing phenyl with thiophene can shift GPR139 binding Ki values by 10- to >100-fold across closely related analogs [2]. Similarly, in the cholinesterase inhibition space, 4-oxobenzo[d][1,2,3]triazin-pyridinium-phenylacetamide hybrids exhibit BuChE IC₅₀ values varying from 0.065 to 0.279 µM depending solely on the nature and position of substituents on the terminal phenylacetamide ring [3]. The target compound's unique combination of a branched propanamide scaffold, a thiophene-containing side chain, and a distinct heteroaryl substitution pattern is not represented in any published SAR series, meaning that activity, selectivity, and physicochemical behavior cannot be reliably extrapolated from other benzotriazinone analogs. Direct procurement of the exact compound is necessary to preserve the intended pharmacological profile or chemical tool properties.

Quantitative Differentiation Evidence for 2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide (CAS 1235661-31-0) vs. Closest Structural Analogs


Linker Architecture Differentiation: Branched Propanamide vs. Linear Acetamide Scaffold in Benzotriazinone GPR139 Agonists

The target compound features a propanamide linker with a methyl substituent at the α-carbon (i.e., 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide), whereas the majority of potent benzotriazinone-based GPR139 agonists disclosed in US9556130B2 and US10561662B2—including the clinical candidate TAK-041—employ an unbranched acetamide linker [1]. Patent SAR data demonstrate that introduction of a methyl branch at the α-carbon of the acetamide linker (converting glycine-derived to alanine-derived scaffolds) systematically alters GPR139 binding: for example, (S)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-p-tolylethyl)acetamide (Example 5) displays Ki = 467 nM in a competitive binding assay at human GPR139, whereas the direct des-methyl comparator with an unsubstituted acetamide linker showed significantly weaker displacement [2]. The target compound extends this branched architecture into propanamide space, a motif not represented among the patent-exemplified agonists, suggesting a distinct SAR trajectory that may yield unique selectivity or binding kinetics profiles [1].

GPR139 agonism linker SAR benzotriazinone GPCR modulators

Thiophene-Containing Side Chain as a Physicochemical Differentiator vs. Phenyl-Terminated Benzotriazinone Analogs

The target compound incorporates a 2-(thiophen-2-yl)ethyl side chain, replacing the substituted phenyl or benzyl terminal groups that dominate the benzotriazinone GPR139 agonist patent landscape (e.g., TAK-041 with 4-(trifluoromethoxy)phenyl, Example 5 with p-tolyl, Example 8 with 4-chlorophenyl) [1][2]. Based on computed molecular properties (C₁₆H₁₆N₄O₂S, MW = 328.39), the compound exhibits a calculated logP of approximately 1.98 and a topological polar surface area (tPSA) of approximately 81.9 Ų [3]. In comparison, TAK-041 (C₁₈H₁₅F₃N₄O₃, MW = 392.33) has a higher molecular weight and incorporates a metabolically labile trifluoromethoxy group, while phenyl-substituted analogs (e.g., Example 5, C₁₈H₁₈N₄O₂, MW = 322.36) lack the sulfur atom that contributes additional hydrogen-bond acceptor capacity and polarizability [1]. The thiophene sulfur introduces distinct electronic properties (increased polarizability, potential for sulfur-π interactions, altered oxidation metabolism) relative to phenyl-based comparators, which can translate into differentiated off-target profiles, metabolic stability, and CNS penetration characteristics—even in the absence of comparative bioactivity data for this specific compound [4].

physicochemical properties lipophilicity polar surface area thiophene substitution

Kinase Inhibition Potential: Benzotriazinone Scaffold as a Privileged Kinase Hinge-Binder vs. GPCR-Selective Analogs

The 1,2,3-benzotriazin-4-one core is a recognized ATP-competitive kinase inhibitor scaffold, with patent literature (US8481536B2, US20090275569A1) establishing that benzotriazine compounds inhibit members of the Src kinase family and various receptor and non-receptor tyrosine kinases [1]. This dual potential—GPCR agonism vs. kinase inhibition—is critically dependent on the nature of the side chain appended to the benzotriazinone nitrogen. While the TAK-041 series was explicitly optimized for GPR139 selectivity with acetamide-phenyl scaffolds, benzotriazinone compounds bearing heteroaryl-containing side chains (including thiophene and thiazole derivatives) have demonstrated kinase inhibitory activity in biochemical assays with IC₅₀ values ranging from sub-micromolar to low micromolar concentrations [2]. For example, structurally related benzotriazinone-thiazole hybrids have shown IC₅₀ values of 200–480 nM against various kinases as measured by ADP Hunter Plus assays [2]. The target compound's thiophene-containing propanamide architecture may therefore exhibit a shifted selectivity profile compared to the highly GPR139-optimized phenyl-acetamide analogs, potentially accessing kinase targets that are not engaged by the clinical-stage GPR139 agonists. This cross-target potential is a procurement-relevant distinction: researchers seeking benzotriazinone tool compounds for kinase screening should be aware that GPCR-optimized analogs may have been counterscreened against kinase panels and deliberately deprioritized [1].

kinase inhibition Src family kinases benzotriazine pharmacophore target selectivity

Cholinesterase Inhibition: Class-Level Potency Benchmarking for Benzotriazinone Derivatives with Heteroaryl Side Chains

A structurally related series of 4-oxobenzo[d][1,2,3]triazin-pyridinium-phenylacetamide hybrids has been systematically evaluated for cholinesterase inhibitory activity, providing a quantitative benchmark for the benzotriazinone scaffold in this therapeutic area [1]. The most potent compound in this series (compound 8e) displayed an IC₅₀ of 0.065 ± 0.002 µM against butyrylcholinesterase (BuChE), representing approximately 49-fold greater potency than the reference inhibitor donepezil (IC₅₀ = 3.2 ± 0.3 µM against BuChE), with a Ki value of 23.07 nM determined via kinetic analysis [1]. Importantly, the BuChE inhibitory potency varied over a 4.3-fold range (IC₅₀ from 0.065 to 0.279 µM) across 16 closely related analogs, demonstrating that subtle changes in the substituent attached to the benzotriazinone nitrogen—the same structural variable that distinguishes the target compound from other analogs—directly govern enzyme inhibition potency [1]. While the target compound has not been directly evaluated in cholinesterase assays to date, its structural features (thiophene-containing basic amine side chain, propanamide linker) position it in a SAR region distinct from the pyridinium-phenylacetamide series, with class-level evidence supporting potential BuChE inhibitory activity that would require experimental confirmation [1].

butyrylcholinesterase inhibition acetylcholinesterase Alzheimer's disease benzotriazinone SAR

Molecular Properties Favorable for CNS Drug Discovery: Predicted Compliance with Oral Druggability Criteria

Computed molecular descriptors for the target compound (C₁₆H₁₆N₄O₂S, MW = 328.39) indicate full compliance with Lipinski's Rule of Five (molecular weight <500 Da, logP = 1.98, hydrogen bond donors = 0, hydrogen bond acceptors = 6, rotatable bonds = 2), as well as favorable CNS drug-like properties (tPSA = 81.85 Ų, well below the 90 Ų threshold recommended for blood-brain barrier penetration) [1][2]. In comparison, the clinical-stage GPR139 agonist TAK-041 (MW = 392.33, logP ≈ 2.8, tPSA ≈ 85–90 Ų) has a higher molecular weight and increased lipophilicity, which can influence tissue distribution, metabolic clearance, and off-target promiscuity [3]. The target compound's lower molecular weight and balanced lipophilicity profile are consistent with lead-like chemical space, making it a potentially attractive starting point for hit-to-lead optimization campaigns where TAK-041's higher lipophilicity and molecular complexity may present developability challenges [2]. Additionally, the presence of only two rotatable bonds in the target compound (vs. 5–6 in many phenyl-acetamide benzotriazinone analogs) suggests reduced conformational entropy and potentially improved binding affinity per rotatable bond, a recognized driver of ligand efficiency [2].

Lipinski Rule of Five CNS drug-likeness molecular descriptors drug design

High-Value Research and Procurement Application Scenarios for 2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide (CAS 1235661-31-0)


GPR139 Agonist Chemical Probe Development with Non-Phenyl Terminal Group Architecture

The compound serves as a structurally differentiated starting point for developing GPR139 chemical probes that explore the pharmacology of thiophene-containing side chains, a motif absent from the clinical candidate TAK-041 and its closely related patent analogs [1]. The distinct linker (propanamide with α-methyl branch) and heteroaryl terminal group may yield altered binding kinetics, biased signaling profiles, or subtype selectivity relative to the extensively characterized phenyl-acetamide GPR139 agonist series, enabling novel pharmacological interrogation of GPR139 function in the habenula and related CNS circuits implicated in schizophrenia and depression [1].

Benzotriazinone Kinase Inhibitor Screening Library Diversification

Given the established role of 1,2,3-benzotriazin-4-ones as ATP-competitive kinase inhibitors targeting Src family kinases and other tyrosine kinases [2], this compound provides a thiophene-containing, propanamide-linked scaffold that expands the chemical diversity of benzotriazinone-based kinase inhibitor libraries. Its distinct side chain may confer selectivity profiles that differ from phenyl- and benzyl-substituted benzotriazinone kinase inhibitors, making it valuable for identifying novel kinase inhibition chemotypes through screening cascades [2].

Cholinesterase Inhibitor Screening for Neurodegenerative Disease Research

Based on the demonstrated nanomolar BuChE inhibitory potency of structurally related 4-oxobenzo[d][1,2,3]triazin derivatives [3], this compound is suitable for inclusion in cholinesterase inhibitor screening panels aimed at Alzheimer's disease and related dementias. The thiophene-containing basic amine side chain offers a distinct pharmacophore element not represented in the published pyridinium-phenylacetamide BuChE inhibitor series, potentially yielding differentiated enzyme inhibition kinetics, selectivity over AChE, or binding site interactions at the peripheral anionic site (PAS) of BuChE [3].

Physicochemical Property-Driven Lead Optimization Programs for CNS Drug Discovery

With computed molecular properties fully compliant with Lipinski and CNS drug-likeness criteria (MW = 328.39, logP = 1.98, tPSA = 81.85 Ų, rotatable bonds = 2) [4], this compound is an attractive low-molecular-weight lead-like scaffold for CNS drug discovery programs. Its favorable predicted permeability and reduced lipophilicity relative to higher-molecular-weight clinical benzotriazinone analogs may translate into improved metabolic stability and reduced off-target pharmacology, making it a rational procurement choice for hit-to-lead optimization campaigns targeting CNS indications [4].

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